1S/C5H5BrN2O2.Li/c1-8-3 (4 (9)10)2-7-5 (8)6;/h2H,1H3, (H,9,10);/q;+1/p-1
.
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a compound that belongs to the class of imidazole derivatives, which are heterocyclic compounds characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3. This specific compound features a bromine atom at position 2, a methyl group at position 1, and a carboxylate group at position 5, with the lithium ion associated with the carboxylate group, forming a lithium salt. Such compounds have garnered interest due to their diverse applications in chemistry and biology.
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is classified under imidazole derivatives. Imidazoles are significant in medicinal chemistry due to their presence in various biologically active compounds. The specific compound can be synthesized through several chemical methods, making it accessible for research purposes.
The synthesis of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves a multi-step process:
This synthetic route highlights the compound's accessibility for further research and application.
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate has a molecular formula of C₇H₈BrLiN₂O₂. Its structure features:
The presence of these functional groups contributes to the compound's unique chemical properties and reactivity.
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate can participate in various chemical reactions:
These reactions underscore its versatility as a building block in organic synthesis.
The mechanism of action for lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate varies based on its specific applications. In biological contexts, it may interact with enzymes or receptors, modulating their activity. The structural features, particularly the bromine atom and carboxylate group, influence its binding affinity and specificity. Additionally, the lithium ion may enhance solubility or stabilize interactions within biological systems.
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate exhibits several notable physical and chemical properties:
These properties facilitate its use in various scientific applications.
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate has several significant applications:
These applications highlight its relevance across multiple scientific disciplines.
The production of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically follows a sequential three-step approach, beginning with N-methylation of imidazole to yield 1-methylimidazole. Subsequent regioselective bromination at the C2 position generates 2-bromo-1-methyl-1H-imidazole, which undergoes directed metalation and carboxylation. The final step involves treatment with lithium hydroxide or lithium carbonate to form the stable lithium carboxylate salt . Alternative routes employ protected imidazole-5-carboxylate intermediates, such as methyl 1H-imidazole-5-carboxylate hydrochloride, which undergoes N-methylation followed by bromination and ester hydrolysis. The lithium salt is then formed via neutralization with lithium base prior to crystallization [5]. Pathway efficiency hinges critically on bromination selectivity and carboxylation yield, with overall yields typically ranging from 35-60% in optimized laboratory procedures.
Regioselective C2 bromination of the electron-rich 1-methylimidazole ring presents significant challenges due to potential N-bromination or C4/C5 side reactions. Two predominant methodologies are employed:
Electrophilic Bromination:Direct reaction with bromine (Br₂) in chloroform or dichloromethane at 0–25°C provides moderate yields (50-65%) but risks polybromination. Careful stoichiometric control (1.0–1.2 equivalents Br₂) and reaction monitoring are essential [10].
N-Bromosuccinimide-Mediated Bromination:N-Bromosuccinimide (1.05–1.1 equivalents) in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at 60–80°C achieves superior regioselectivity and yields (70-85%). Radical scavengers like azobisisobutyronitrile may suppress radical side pathways [10].
Table 1: Comparative Bromination Agents for 2-Bromo-1-methyl-1H-imidazole Synthesis
Brominating Agent | Solvent | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Bromine (Br₂) | CHCl₃ | 0–25 | 50–65 | Low cost |
N-Bromosuccinimide | CH₃CN | 60–80 | 70–85 | High regioselectivity |
CuBr₂ (Catalytic) | CH₃CN | 25 | 60–75 | Mild conditions |
Copper(II) bromide catalysis (5–10 mol%) enables bromination under milder conditions (25°C, 12–24 hours), though scalability may be limited by copper residue removal [10].
Carboxylation of 2-bromo-1-methyl-1H-imidazole exploits the C5 position’s enhanced acidity (pKa ~ 3.8) induced by the electron-withdrawing bromine. The standard protocol involves:
Lithium-Halogen Exchange:Treatment with n-butyllithium (1.1 equivalents) in anhydrous tetrahydrofuran at –78°C generates a thermally unstable aryllithium intermediate.
CO₂ Quenching:Introduction of gaseous carbon dioxide (1.5–3.0 atmospheres) at –78°C, followed by gradual warming to 25°C, yields the carboxylic acid precursor. Alternative high-pressure reactors (5–20 bar CO₂) enhance reaction kinetics and conversion rates .
Direct carboxylation of 1-methyl-1H-imidazole-5-carboxylic acid derivatives using CO₂ under high pressure (15–30 bar) and elevated temperature (80–120°C) has been reported, though yields remain suboptimal (<40%) . The lithium carboxylate is subsequently formed via stoichiometric reaction with lithium hydroxide during workup.
Lithium salt formation is critical for enhancing solubility in polar aprotic solvents and stabilizing the reactive carboxylate group. Treatment of 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid with lithium hydroxide (1.0–1.1 equivalents) in aqueous tetrahydrofuran or methanol at 0–25°C provides near-quantitative conversion. Lithium carbonate can be substituted under anhydrous conditions to minimize hydrolysis side reactions [1] [3]. Lithium counterions improve thermal stability compared to sodium or potassium salts, as confirmed by thermogravimetric analysis showing decomposition onset >180°C. The crystalline structure of the lithium salt facilitates purification via recrystallization from ethanol/water mixtures, yielding material with >98% purity suitable for pharmaceutical synthesis [1] [3].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3